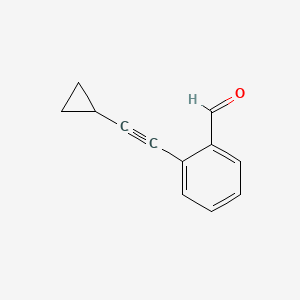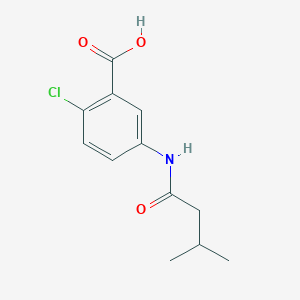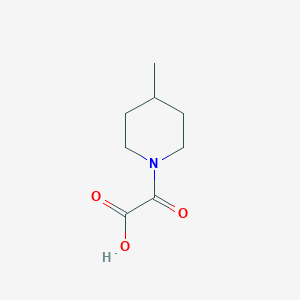
2-(Cyclopropylethynyl)benzaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(Cyclopropylethynyl)benzaldehyde involves the reaction between cyclopropyl acetylene and 2-bromobenzaldehyde . This reaction yields the desired product .
Molecular Structure Analysis
The molecular formula of 2-(Cyclopropylethynyl)benzaldehyde is C₁₂H₁₀O . It consists of a benzene ring with an aldehyde group and a carboxylic acid group as substituents, positioned ortho to each other . The compound exhibits ring–chain tautomerism , where the two substituents can react to form 3-hydroxyphthalide , a cyclic lactol .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Catalytic Synthesis Applications
Various 2-[6-en-1-ynyl]benzaldehydes, including analogues, have been effectively cyclized using Huisgen-type [3+2] cycloaddition. This process, involving a tetracyclic platinum-carbene complex, results in tricyclic products with good yields and excellent stereoselectivities. This method has been successfully applied to faveline synthesis, highlighting its potential in complex organic syntheses (Oh, Lee, & Hong, 2010).
Enzymatic Catalysis in Organic Synthesis
Benzaldehyde lyase, an enantioselective enzyme, has been used to catalyze the formation and cleavage of (R)-benzoin derivatives. A study investigated the asymmetric synthesis of (R)-3, 3'-dimethoxybenzoin and (R)-3-methoxy-2'-chlorobenzoin using reaction engineering. This demonstrates the potential of enzyme catalysis in synthesizing complex organic compounds, showcasing the versatility of benzaldehydes in bio-organic chemistry (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Synthesis of Isotopically Labeled Benzaldehydes
A general methodology for synthesizing functionalized 2H and 13C labeled benzaldehydes has been developed, demonstrating their importance as building blocks in organic chemistry. This process allows for the transfer of isotopic purity >99% via regio-selective formylation, highlighting the role of benzaldehydes in the synthesis of natural products and pharmaceutical drugs (Boga, Alhassan, & Hesk, 2014).
Bioproduction of Benzaldehyde
Studies on Pichia pastoris, a methylotrophic yeast, have shown its ability to produce benzaldehyde, a molecule extensively used in the flavor industry. This research underscores the potential of biotechnological methods in producing commercially valuable compounds, with a focus on sustainability and consumer preference (Craig & Daugulis, 2013).
Biomimetic Catalysis
The use of 2-Hydroxypropyl-β-cyclodextrin polymer as a biomimetic enzyme for mediated synthesis of benzaldehyde in water represents a novel approach in catalysis. This method highlights the role of biomimetic catalysts in achieving high substrate conversion and product selectivity in aqueous solutions, expanding the applications of benzaldehydes in green chemistry (Yang & Ji, 2013).
Oxidative Property Enhancement
Research on mesoporous Ti-SBA-15 treated with chlorosulfonic acid shows a threefold increase in oxidative property, enhancing benzyl alcohol conversion. This illustrates the potential of modified catalysts in industrial applications, particularly in the production of benzaldehyde for various industries (Sharma, Soni, & Dalai, 2012).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-cyclopropylethynyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c13-9-12-4-2-1-3-11(12)8-7-10-5-6-10/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQZBHGVONTLIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652242 | |
| Record name | 2-(Cyclopropylethynyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylethynyl)benzaldehyde | |
CAS RN |
914220-97-6 | |
| Record name | 2-(Cyclopropylethynyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid](/img/structure/B1451680.png)



![[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid](/img/structure/B1451687.png)








![5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline](/img/structure/B1451700.png)